![molecular formula C27H19Cl2N3O4 B12629549 (11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12629549.png)

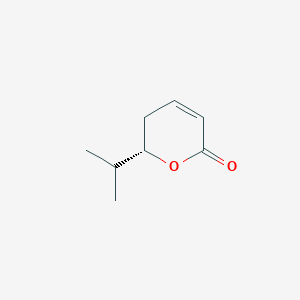

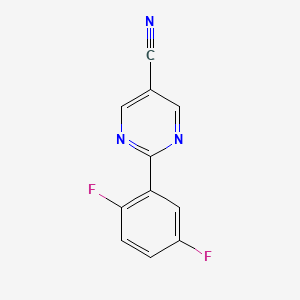

(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-13,15-dion ist ein komplexes organisches Molekül mit signifikantem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur, die durch mehrere Ringe und funktionelle Gruppen gekennzeichnet ist, macht es zu einem interessanten Objekt für Forscher in Chemie, Biologie und Medizin.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-13,15-dion umfasst mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen und der Verwendung verschiedener Reagenzien und Katalysatoren. Der Prozess beginnt typischerweise mit der Herstellung der Kernstruktur, gefolgt von der Einführung der Dichlorphenyl- und Methoxybenzoylgruppen unter kontrollierten Bedingungen. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, Lösungsmittel und pH-Werte, um die Bildung des gewünschten Produkts sicherzustellen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts umfassen. Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese-Systeme können eingesetzt werden, um die Effizienz und Konsistenz in der großtechnischen Produktion zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. The process typically begins with the preparation of the core structure, followed by the introduction of the dichlorophenyl and methoxybenzoyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Der Austausch einer funktionellen Gruppe durch eine andere, der unter verschiedenen Bedingungen stattfinden kann, abhängig von den beteiligten Substituenten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren, Basen und Lösungsmittel wie Dichlormethan, Ethanol und Wasser. Reaktionsbedingungen wie Temperatur, Druck und pH werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion desoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Die Verbindung hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Untersucht wegen seines potenziellen Einflusses auf biologische Systeme, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Erforscht wegen seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, wie z. B. Krebs und Infektionskrankheiten.

Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-13,15-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, deren Aktivität verändern und eine Kaskade biochemischer Ereignisse auslösen. Die beteiligten Pfade können je nach biologischem Kontext und den spezifischen Zielmolekülen variieren.

Wirkmechanismus

The mechanism of action of (11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary depending on the biological context and the specific target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ähnliche Verbindungen umfassen andere Triazatetracyclische Strukturen mit verschiedenen Substituenten, wie z. B.:

- (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Hydroxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-13,15-dion

- (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Aminobenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-13,15-dion

Einzigartigkeit

Die Einzigartigkeit von (11R,12S,16R)-14-(2,4-Dichlorphenyl)-11-(4-Methoxybenzoyl)-9,10,14-triazatetracyclo[86002,7012,16]hexadeca-2,4,6,8-tetraen-13,15-dion liegt in seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie, die ihm distinkte chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C27H19Cl2N3O4 |

|---|---|

Molekulargewicht |

520.4 g/mol |

IUPAC-Name |

(11R,12S,16R)-14-(2,4-dichlorophenyl)-11-(4-methoxybenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |

InChI |

InChI=1S/C27H19Cl2N3O4/c1-36-17-9-6-14(7-10-17)25(33)24-22-21(23-18-5-3-2-4-15(18)13-30-32(23)24)26(34)31(27(22)35)20-11-8-16(28)12-19(20)29/h2-13,21-24H,1H3/t21-,22+,23?,24-/m1/s1 |

InChI-Schlüssel |

CPBUKHACLUUXHH-MBDJBHLASA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3[C@H](C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=C(C=C(C=C6)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)

![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)

![3-(4-fluorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B12629509.png)

![(4s)-4-[(1r)-1-Hydroxy-2-({1-[3-(1-Methylethyl)phenyl]cyclopropyl}amino)ethyl]-19-(Methoxymethyl)-11-Oxa-3,16-Diazatricyclo[15.3.1.1~6,10~]docosa-1(21),6(22),7,9,17,19-Hexaen-2-One](/img/structure/B12629521.png)

![N-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B12629529.png)